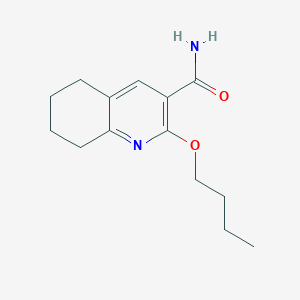

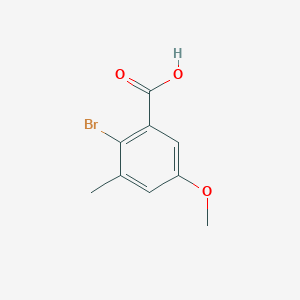

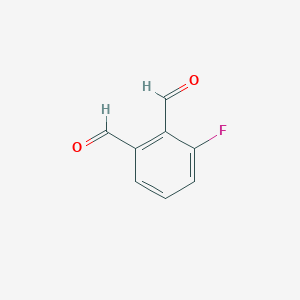

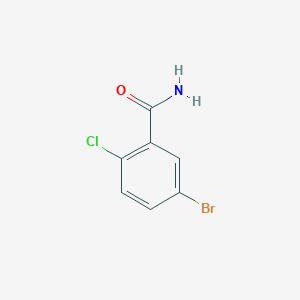

2-Bromo-5-methoxy-3-methylbenzoic acid

Overview

Description

"2-Bromo-5-methoxy-3-methylbenzoic acid" is a compound that falls within the class of brominated methoxybenzoic acids. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and materials science.

Synthesis AnalysisThe synthesis of related compounds such as methyl 4-bromo-2-methoxybenzoate demonstrates the feasibility of bromination and methoxylation in the construction of complex molecular frameworks. The process involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high purity and yield (Chen Bing-he, 2008). Similar synthetic strategies could be applied to the synthesis of "2-Bromo-5-methoxy-3-methylbenzoic acid."

Molecular Structure Analysis

Studies on the crystal structures of related bromo-methoxybenzoic acid derivatives provide insights into the molecular geometry, including bond lengths and angles, and the impact of substituents on the overall molecular conformation. For instance, N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, a structurally related compound, exhibits specific crystal packing and hydrogen bonding patterns that could be relevant to understanding the structural aspects of "2-Bromo-5-methoxy-3-methylbenzoic acid" (Mei-An Zhu & X. Qiu, 2011).

Chemical Reactions and Properties

The reactivity of bromo-methoxybenzoic acids involves nucleophilic substitution reactions, which are fundamental for further chemical modifications. The presence of a bromo group adjacent to the carboxylic function allows for versatile chemical transformations, crucial for synthesizing a wide range of derivatives for various applications.

Physical Properties Analysis

While specific data on "2-Bromo-5-methoxy-3-methylbenzoic acid" may not be available, the physical properties of brominated methoxybenzoic acids generally include solid-state characteristics, melting points, and solubility in common solvents. These properties are significantly influenced by the nature and position of substituents on the benzene ring.

Chemical Properties Analysis

The chemical behavior of "2-Bromo-5-methoxy-3-methylbenzoic acid" can be inferred from related compounds, highlighting aspects such as acidity, stability under different conditions, and the ability to form complexes with metals or organic bases. The bromo and methoxy groups also impart specific reactivity patterns, such as participation in cross-coupling reactions, which are valuable in synthetic chemistry (Xiao-Hui Wu et al., 2018).

Scientific Research Applications

Natural Product Isolation and Antioxidant Activity : Compounds structurally similar to 2-Bromo-5-methoxy-3-methylbenzoic acid have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds, including bromophenol derivatives, exhibit potential antioxidant activities, suggesting their usefulness in preventing oxidative deterioration of food and possibly in other antioxidant applications (Li et al., 2011).

Pharmaceutical Synthesis : Derivatives of 2-Bromo-5-methoxy-3-methylbenzoic acid are used in the synthesis of pharmaceutical compounds. For instance, related bromophenol derivatives have been synthesized and evaluated for their potential use in cancer treatment through photodynamic therapy, demonstrating significant properties as Type II photosensitizers (Pişkin et al., 2020).

Chemical Synthesis and Organic Reactions : The compound and its derivatives are used as intermediates in various organic syntheses. For example, studies have explored the synthesis of compounds like Metrafenone using derivatives of 2-Bromo-5-methoxy-3-methylbenzoic acid, demonstrating its role in complex organic reaction pathways (Ji Ya-fei, 2009).

Structure-Property Relationships : Research into the structure-property relationships of halogenbenzoic acids, including derivatives of 2-Bromo-5-methoxy-3-methylbenzoic acid, provides insights into their thermodynamics of sublimation, fusion, vaporization, and solubility. This is crucial for assessing the solubility and thermochemical properties of such compounds, which can be applied in the development of sparingly soluble drugs (Zherikova et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors .

Mode of Action

Benzylic halides, a group to which this compound belongs, typically react via an sn1 or sn2 pathway, depending on their substitution .

Result of Action

It is known that similar compounds have been used in the synthesis of various biologically active compounds .

properties

IUPAC Name |

2-bromo-5-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHDWSKLTWRFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

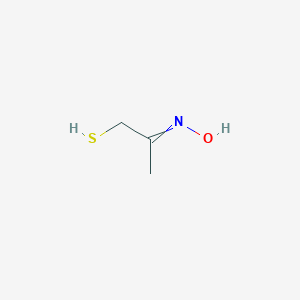

CC1=CC(=CC(=C1Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570273 | |

| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxy-3-methylbenzoic acid | |

CAS RN |

174417-54-0 | |

| Record name | 2-Bromo-5-methoxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)